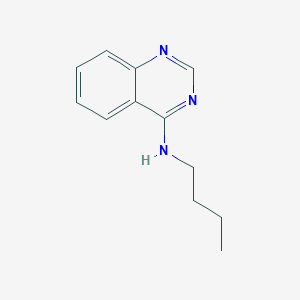
4-(Butylamino)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological and pharmacological activities. It is often studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)quinazoline typically involves the reaction of 4-chloroquinazoline with butylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-chloroquinazoline+butylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(Butylamino)quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives, including 4-(butylamino)quinazoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the activity of various kinases involved in tumor growth and proliferation.
- Mechanism of Action : Quinazolines function primarily by inhibiting tyrosine kinases, which play a crucial role in signaling pathways that regulate cell division and survival. For instance, this compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Case Studies : In vitro studies have demonstrated that this compound analogs exhibit cytotoxic effects against several cancer cell lines, including those derived from lung, breast, and prostate cancers. These compounds often show enhanced efficacy compared to traditional chemotherapeutics like gefitinib .
Antidiabetic Properties
Recent research has also highlighted the potential of quinazoline derivatives as antidiabetic agents. The compound has been evaluated for its ability to lower blood glucose levels in diabetic models.
- In Vivo Studies : In experiments involving STZ-induced hyperglycemic rats, certain quinazoline derivatives demonstrated significant reductions in blood glucose levels, outperforming glibenclamide, a standard antidiabetic medication. For example, specific derivatives maintained their glucose-lowering effects even after treatment discontinuation .
Antimicrobial and Anti-inflammatory Effects
Beyond anticancer and antidiabetic applications, this compound exhibits antimicrobial and anti-inflammatory properties.
- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antibacterial activity against various pathogens. The structural modifications in this compound enhance its efficacy against resistant strains of bacteria .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives.
- Substituent Effects : Variations in substituents on the quinazoline ring significantly affect biological activity. For instance, the presence of different amino groups or alkyl chains can enhance anticancer potency or selectivity for specific kinases .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
作用機序
The mechanism of action of 4-(Butylamino)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of microbial growth.
類似化合物との比較
Similar Compounds
- 4-(Methylamino)quinazoline
- 4-(Ethylamino)quinazoline
- 4-(Propylamino)quinazoline
Uniqueness
4-(Butylamino)quinazoline is unique due to its specific butylamino substitution, which can influence its biological activity and pharmacokinetic properties. The length and structure of the butyl group can affect the compound’s lipophilicity, membrane permeability, and overall bioavailability, making it distinct from its methyl, ethyl, and propyl analogs.
特性
IUPAC Name |
N-butylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-8-13-12-10-6-4-5-7-11(10)14-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPCMPHWXAQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













